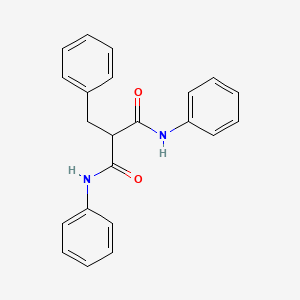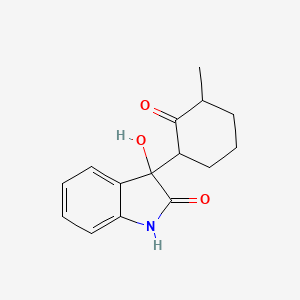
3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one
Overview
Description
3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the indole family. It is also known as MK-801 or dizocilpine. This compound is widely used in scientific research to study the mechanisms of action of various neurotransmitters and receptors in the brain.
Scientific Research Applications
3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one is widely used in scientific research to study the mechanisms of action of various neurotransmitters and receptors in the brain. It is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. The compound has also been used to study the role of NMDA receptors in the development of tolerance to opioids and the pathophysiology of schizophrenia.
Mechanism of Action
3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. The blockade of NMDA receptors by this compound leads to a decrease in the influx of calcium ions into the neuron, which in turn reduces the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects
The blockade of NMDA receptors by 3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one has several biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior. The compound also reduces the activity of nitric oxide synthase, an enzyme that produces nitric oxide, which is involved in the regulation of blood flow and neurotransmitter release.
Advantages and Limitations for Lab Experiments
The use of 3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one in lab experiments has several advantages and limitations. One advantage is that it is a potent and selective antagonist of the NMDA receptor, which allows for the specific study of this receptor in various experimental models. Another advantage is that the compound has a long half-life, which allows for prolonged blockade of the receptor. However, one limitation is that the compound is toxic at high doses and can cause neurotoxicity and cell death. Another limitation is that the compound is not selective for the NMDA receptor and can also block other ion channels and receptors.
Future Directions
There are several future directions for the study of 3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one. One direction is the development of more selective and less toxic NMDA receptor antagonists for the treatment of various neurological and psychiatric disorders. Another direction is the study of the role of NMDA receptors in the regulation of synaptic plasticity and the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the study of the effects of 3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one on various neurotransmitter systems and ion channels can provide new insights into the regulation of brain function and the development of new drugs for the treatment of psychiatric disorders.
In conclusion, 3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that is widely used in scientific research to study the mechanisms of action of various neurotransmitters and receptors in the brain. It acts as a non-competitive antagonist of the NMDA receptor and has several biochemical and physiological effects. The compound has advantages and limitations for lab experiments, and there are several future directions for its study.
properties
IUPAC Name |
3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9-5-4-7-11(13(9)17)15(19)10-6-2-3-8-12(10)16-14(15)18/h2-3,6,8-9,11,19H,4-5,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPZXTRTBTYMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1=O)C2(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



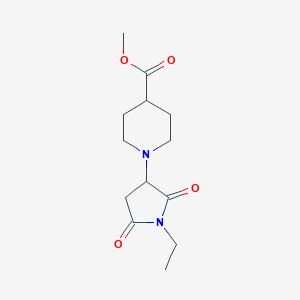
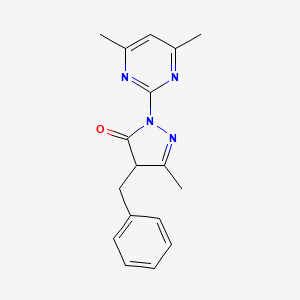
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4226345.png)
![N-(1-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4226349.png)
![ethyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B4226352.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B4226356.png)
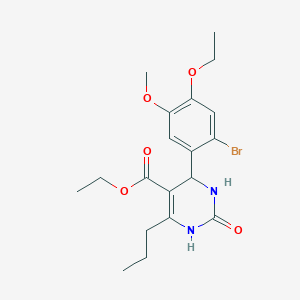
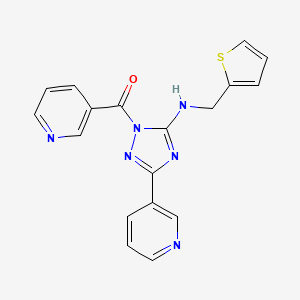

![N-[2-(5-{[1-(anilinocarbonyl)propyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4226393.png)
![3-(3-methoxyphenyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4226398.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B4226405.png)
![1-methyl-4-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine](/img/structure/B4226415.png)
